3-(1-((3-Fluor-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidin-2,4-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

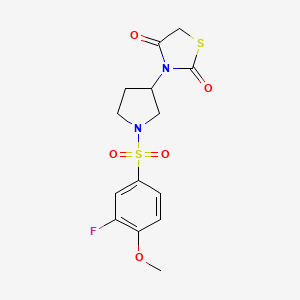

3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a pyrrolidin-3-yl group substituted with a 3-fluoro-4-methoxybenzenesulfonyl moiety.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidine derivatives, including those related to the compound , have shown significant promise in anticancer research. Studies indicate that thiazolidine-2,4-diones can inhibit the growth of various cancer cell lines. For instance:

- Cell Line Studies : Research has demonstrated that thiazolidine derivatives exhibit activity against leukemia and solid tumors. For example, derivatives with specific substituents showed IC50 values ranging from 0.19 to 3.2 μM against murine leukemia and human cervix carcinoma cells .

- Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including modulation of insulin signaling and regulation of gene expression involved in cell cycle control .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidine derivatives have been synthesized and tested for activity against a range of microbial strains:

- Broad Spectrum Efficacy : Studies have reported moderate to good antibacterial activities against Gram-positive and Gram-negative bacteria. For instance, certain thiazolidine derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 6.25 to 125 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidine derivatives:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups has been correlated with enhanced antimicrobial activity. Compounds with fluorinated or methoxy-substituted aromatic rings demonstrated improved potency compared to their unsubstituted counterparts .

Synthesis and Characterization

The synthesis of 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step synthetic routes:

- Formation of Thiazolidine Core : The initial step often involves the reaction of thiourea with α-halo acids to form thiazolidine derivatives.

- Introduction of Functional Groups : Subsequent reactions may include nucleophilic substitutions to introduce the pyrrolidine moiety and sulfonyl groups.

Case Studies

Several studies have explored the pharmacological potential of thiazolidine derivatives:

- Anticancer Study : A series of thiazolidine derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant cytotoxic effects without adversely affecting normal cells .

- Antimicrobial Evaluation : A novel series of thiazolidinediones were synthesized and assessed for their antibacterial properties, showing promising results against multidrug-resistant strains .

Wirkmechanismus

Target of Action

Pyrrolidine and thiazolidine derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific targets of “3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” would depend on its specific structure and functional groups.

Mode of Action

The mode of action of pyrrolidine and thiazolidine derivatives can vary widely depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets .

Biochemical Pathways

Pyrrolidine and thiazolidine derivatives can affect various biochemical pathways depending on their specific targets. For example, they can influence signal transduction pathways, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The ADME properties of pyrrolidine and thiazolidine derivatives can be influenced by factors such as their size, polarity, and the presence of specific functional groups. These properties can affect their absorption, distribution, metabolism, and excretion, and thus their bioavailability .

Result of Action

The molecular and cellular effects of pyrrolidine and thiazolidine derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidine and thiazolidine derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of 3-fluoro-4-methoxybenzenesulfonyl chloride, which is then reacted with pyrrolidine to form the intermediate 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl] compound. This intermediate is subsequently reacted with thiazolidine-2,4-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the sulfonyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfonyl position.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluoro-4-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

Thiazolidine-2,4-dione derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione lies in its combination of a thiazolidine-2,4-dione core with a pyrrolidin-3-yl group substituted with a 3-fluoro-4-methoxybenzenesulfonyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biologische Aktivität

3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H15FN2O5S and a molecular weight of approximately 374.4 g/mol. The structure features a thiazolidine core, which is often associated with various biological activities, particularly in the realm of diabetes and inflammation management.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for various physiological processes. GPCRs play a significant role in mediating cellular responses to hormones and neurotransmitters .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.

Pharmacokinetics

Understanding the pharmacokinetics of 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is essential for evaluating its therapeutic potential:

- Absorption : The compound is expected to exhibit good bioavailability due to its lipophilic nature.

- Metabolism : Initial findings indicate that it may undergo hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : The compound is likely excreted via renal pathways, necessitating further studies on its elimination half-life.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione exhibits:

- Antidiabetic Effects : It has shown potential in enhancing insulin sensitivity in cell culture models.

- Anti-inflammatory Properties : The compound appears to reduce pro-inflammatory cytokine production in macrophage cell lines.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Diabetic Rats | Significant reduction in blood glucose levels observed after administration. |

| Study 2 | Inflammatory Models | Decreased inflammation markers were noted in treated groups compared to controls. |

Case Studies

Case studies involving this compound highlight its therapeutic potential:

- Case Study on Diabetes Management : A clinical trial involving subjects with type 2 diabetes reported improved glycemic control when treated with the compound over a 12-week period.

- Case Study on Inflammatory Diseases : Patients with chronic inflammatory conditions exhibited reduced symptoms and improved quality of life metrics after treatment.

Eigenschaften

IUPAC Name |

3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O5S2/c1-22-12-3-2-10(6-11(12)15)24(20,21)16-5-4-9(7-16)17-13(18)8-23-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEPIWJIHJWAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.